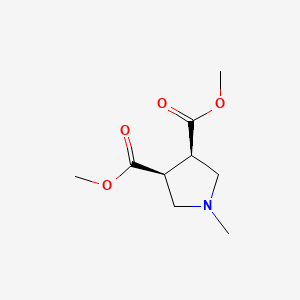
(3S,4R)-1-Methyl-pyrrolidine-3,4-dicarboxylic acid dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-1-Methyl-pyrrolidine-3,4-dicarboxylic acid dimethyl ester is a chemical compound with a complex structure that includes a pyrrolidine ring, a methyl group, and two carboxylic acid ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from Pyrrolidine: The synthesis can begin with pyrrolidine, which undergoes methylation to introduce the methyl group at the 1-position.
Carboxylation: The pyrrolidine derivative is then subjected to carboxylation reactions to introduce the carboxylic acid groups at the 3 and 4 positions.
Esterification: Finally, the carboxylic acid groups are esterified using methanol in the presence of a catalyst to form the dimethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (3S,4R)-1-Methyl-pyrrolidine-3,4-dicarboxylic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Substitution reactions can replace the methyl group or other substituents on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols.
Substitution: Substituted pyrrolidines or other derivatives.
Aplicaciones Científicas De Investigación
(3S,4R)-1-Methyl-pyrrolidine-3,4-dicarboxylic acid dimethyl ester has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3S,4R)-1-Methyl-pyrrolidine-3,4-dicarboxylic acid dimethyl ester exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.
Comparación Con Compuestos Similares
Pyrrolidine-3,4-dicarboxylic acid dimethyl ester: Lacks the methyl group at the 1-position.
1-Methyl-pyrrolidine-3,4-dicarboxylic acid diethyl ester: Similar structure but with ethyl ester groups instead of methyl ester groups.
Uniqueness: (3S,4R)-1-Methyl-pyrrolidine-3,4-dicarboxylic acid dimethyl ester is unique due to its specific stereochemistry (3S,4R configuration) and the presence of the methyl group, which can influence its reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
dimethyl (3S,4R)-1-methylpyrrolidine-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-10-4-6(8(11)13-2)7(5-10)9(12)14-3/h6-7H,4-5H2,1-3H3/t6-,7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWNGDGNDOSZPD-KNVOCYPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]([C@H](C1)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
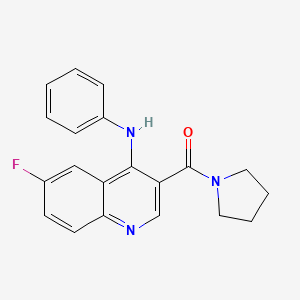
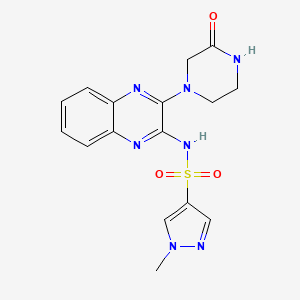
![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2986257.png)
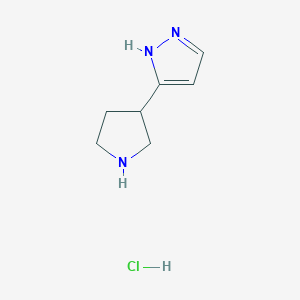
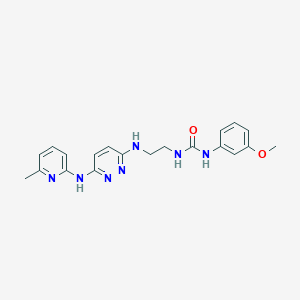
![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2986262.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2986265.png)
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2986267.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2986268.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2986271.png)
![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2986272.png)
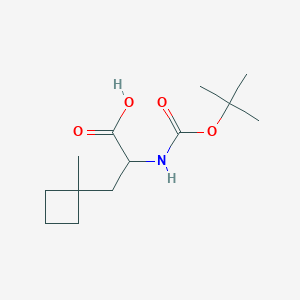
![(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2986276.png)
![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B2986277.png)
